molecular formula C6H8N2S B13212640 5-Cyclopropyl-1,3-thiazol-4-amine

5-Cyclopropyl-1,3-thiazol-4-amine

Cat. No.: B13212640
M. Wt: 140.21 g/mol
InChI Key: ZTGXBQPITZXRPP-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1,3-thiazol-4-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1,3-thiazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with thiourea under acidic conditions to form the thiazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1,3-thiazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

5-Cyclopropyl-1,3-thiazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1,3-thiazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic scaffold found in many biologically active molecules.

    2-Aminothiazole: Known for its antimicrobial and anticancer properties.

    4-Methylthiazole: Used in flavor and fragrance industries.

Uniqueness

5-Cyclopropyl-1,3-thiazol-4-amine is unique due to its cyclopropyl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

IUPAC Name

5-cyclopropyl-1,3-thiazol-4-amine

InChI

InChI=1S/C6H8N2S/c7-6-5(4-1-2-4)9-3-8-6/h3-4H,1-2,7H2

InChI Key

ZTGXBQPITZXRPP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=CS2)N

Origin of Product

United States

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